molecular formula C10H12ClN3O B8342044 3-(2-Chloropyrimidin-4-yl)-8-oxa-3-azabicyclo[3,2,1]octane

3-(2-Chloropyrimidin-4-yl)-8-oxa-3-azabicyclo[3,2,1]octane

Cat. No. B8342044
M. Wt: 225.67 g/mol
InChI Key: DMDWJDHIPQGBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835429B2

Procedure details

A 745 mg (5 mmol) portion 2,4-dichloropyrimidine (1) was dissolved in 20 mL EtOH at 0 C. 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride (2, 748 mg, 5 mmol) was added followed by the addition of NEt3 (2.1 mL, 15 mmol). The mixture was stirred for 1 hour at ambient temperature. The mixture was concentrated, dissolved in EtOAc and washed with saturated NaHCO3. The aqueous phase was extracted with EtOAc and the combined organic phases were dried (MgSO4), filtered and concentrated. The mixture was purified by silica gel chromatography (20-70% EtOAc in hexanes) to give 1,003 mg (4.4 mmol, 89%) of 3-(2-chloro-pyrimidin-4-yl)-8-oxa-3-aza-bicyclo[3.2.1]octane (3) along with 50 mg (0.22 mmol, 4%) of 3-(4-chloro-pyrimidin-2-yl)-8-oxa-3-aza-bicyclo[3.2.1]octane (4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.Cl.[CH:10]12[O:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][NH:12][CH2:11]2.CCN(CC)CC>CCO>[Cl:1][C:2]1[N:7]=[C:6]([N:12]2[CH2:11][CH:10]3[O:17][CH:14]([CH2:15][CH2:16]3)[CH2:13]2)[CH:5]=[CH:4][N:3]=1.[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:12]2[CH2:11][CH:10]3[O:17][CH:14]([CH2:15][CH2:16]3)[CH2:13]2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
748 mg
Type
reactant
Smiles
Cl.C12CNCC(CC1)O2
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel chromatography (20-70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1CC2CCC(C1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS
YIELD: PERCENTYIELD 89%
Name
Type
product
Smiles
ClC1=NC(=NC=C1)N1CC2CCC(C1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.